molecular formula C13H15N3O B14303252 2-[(E)-Phenyldiazenyl]cyclohex-1-ene-1-carboxamide CAS No. 112178-50-4

2-[(E)-Phenyldiazenyl]cyclohex-1-ene-1-carboxamide

Cat. No.: B14303252
CAS No.: 112178-50-4
M. Wt: 229.28 g/mol
InChI Key: DRDCSUADSJVXQQ-UHFFFAOYSA-N
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Description

2-[(E)-Phenyldiazenyl]cyclohex-1-ene-1-carboxamide is an organic compound characterized by the presence of a phenyldiazenyl group attached to a cyclohexene ring, which is further substituted with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-Phenyldiazenyl]cyclohex-1-ene-1-carboxamide typically involves the diazotization of aniline derivatives followed by coupling with cyclohexene derivatives. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazenyl linkage. Common reagents used in this synthesis include sodium nitrite, hydrochloric acid, and cyclohexene derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-Phenyldiazenyl]cyclohex-1-ene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazenyl group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diazenyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like halides and amines are employed under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted cyclohexene derivatives.

Scientific Research Applications

2-[(E)-Phenyldiazenyl]cyclohex-1-ene-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-[(E)-Phenyldiazenyl]cyclohex-1-ene-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can undergo redox reactions, influencing cellular pathways and modulating biological activities. The compound’s effects are mediated through its ability to form reactive intermediates that interact with biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-2-en-1-one: A structurally related compound with a ketone group instead of a carboxamide group.

    2-Cyclohexen-1-ol: Similar in structure but contains a hydroxyl group.

    Cyclohexene: The parent hydrocarbon without any functional groups.

Uniqueness

2-[(E)-Phenyldiazenyl]cyclohex-1-ene-1-carboxamide is unique due to the presence of the phenyldiazenyl group, which imparts distinct chemical reactivity and biological activity. Its combination of a cyclohexene ring with a carboxamide group further enhances its versatility in various applications.

Properties

CAS No.

112178-50-4

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

2-phenyldiazenylcyclohexene-1-carboxamide

InChI

InChI=1S/C13H15N3O/c14-13(17)11-8-4-5-9-12(11)16-15-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,14,17)

InChI Key

DRDCSUADSJVXQQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(C1)C(=O)N)N=NC2=CC=CC=C2

Origin of Product

United States

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